molecular formula C13H19ClN2O3S B2987030 5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448134-90-4

5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No. B2987030
CAS RN: 1448134-90-4
M. Wt: 318.82
InChI Key: VYXXZXYJEOTILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine” is a chemical compound that has been mentioned in the context of drug design and pharmaceutical applications . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains a pyridine ring and an isopropylsulfonyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include hydrogenation, cyclization, cycloaddition, annulation, and amination . Protodeboronation of pinacol boronic esters is a key step in the synthesis of this compound .

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine in lab experiments is its high selectivity for the TRPM7 channel. This allows researchers to study the specific effects of blocking this channel without affecting other ion channels. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine in scientific research. One direction is to study its effects on other ion channels, such as the TRPM6 channel. Another direction is to study its effects in various disease models, such as cancer and cardiovascular disease. Finally, researchers could also explore the development of more potent and selective TRPM7 channel blockers based on the structure of this compound.

Synthesis Methods

The synthesis of 5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine is a complex process that involves several steps. The first step is the preparation of 5-chloro-2-pyridinecarboxaldehyde, which is then reacted with 1-(isopropylsulfonyl)piperidine to form the intermediate product. The intermediate product is then treated with a reagent such as triethylamine to form the final product.

Scientific Research Applications

5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine has been widely used in scientific research to study the TRPM7 ion channel. The TRPM7 channel is involved in a variety of physiological processes, including cell proliferation, migration, and survival. By blocking the TRPM7 channel, this compound can help researchers understand the role of this channel in various diseases and conditions.

Safety and Hazards

The safety and hazards associated with “5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine” are not specified in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

properties

IUPAC Name

5-chloro-2-(1-propan-2-ylsulfonylpiperidin-4-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S/c1-10(2)20(17,18)16-7-5-12(6-8-16)19-13-4-3-11(14)9-15-13/h3-4,9-10,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXXZXYJEOTILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(CC1)OC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.